Introduction: Unveiling a Privileged Heterocyclic Scaffold
Introduction: Unveiling a Privileged Heterocyclic Scaffold
An In-Depth Technical Guide to the Core Properties of Dibenzo[c,e]oxepin-5(7H)-one
Dibenzo[c,e]oxepin-5(7H)-one, a unique tricyclic lactone, represents a fascinating and important structural motif within the realm of organic and medicinal chemistry.[1][2] Its architecture, featuring two benzene rings fused to a seven-membered oxepine ring, forms the core of various natural products and bioactive molecules.[3][4] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, grounding technical data with field-proven insights. The dibenzoxepine framework is a recognized "privileged scaffold," meaning it is capable of binding to multiple biological targets, which has spurred significant interest in its derivatives for potential pharmacological applications, including antipsychotic and antidepressant effects.[1][5][6]
Physicochemical and Structural Properties
Dibenzo[c,e]oxepin-5(7H)-one (CAS No. 4445-34-5) is a polycyclic aromatic compound that is typically a solid at room temperature with moderate solubility in common organic solvents.[1] Its core structure consists of a biphenyl moiety bridged by an ester and a methylene group, creating a strained but stable seven-membered ring.
Below is the chemical structure of Dibenzo[c,e]oxepin-5(7H)-one.
Caption: Chemical structure of Dibenzo[c,e]oxepin-5(7H)-one.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4445-34-5 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Synonyms | Diphenide, Dibenz[c,e]oxepin-5(7H)-one, 2-Biphenylcarboxylic acid, 2'-(hydroxymethyl)-, ε-lactone | [1][2] |
| Physical State | Solid | [1] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | UYCIYTZGOBZBME-UHFFFAOYSA-N | [1] |
Synthesis Methodologies: From Classical to Catalytic
The synthesis of the dibenzo[c,e]oxepin-5(7H)-one core is a critical step for accessing its derivatives for further study. Historically, this involved classical intramolecular cyclization (lactonization). However, modern transition-metal-catalyzed methods now offer highly efficient and elegant alternatives.
Classical Synthesis: Intramolecular Lactonization
The most straightforward conceptual approach is the intramolecular esterification (lactonization) of a suitable precursor, 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid. This method relies on the formation of the biphenyl backbone first, followed by the ring-closing step to form the seven-membered lactone.
Causality Behind Experimental Choices: This pathway is logical from a retrosynthetic perspective, breaking the ester bond to reveal the bifunctional biphenyl precursor. The primary challenge lies in the synthesis of this substituted biphenyl. The cyclization step itself can be promoted by acid catalysis or dehydrating agents, but the relatively high activation energy for forming a seven-membered ring can sometimes lead to low yields or require harsh conditions.
Protocol: Acid-Catalyzed Lactonization of 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (Note: This is a representative protocol based on standard lactonization procedures.)
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Preparation: Dissolve 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a high-boiling point, non-polar solvent such as toluene.
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Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
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Reaction: Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure dibenzo[c,e]oxepin-5(7H)-one.
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Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Modern Synthesis: Rhodium-Catalyzed Double C-H Activation
A significant advancement in the synthesis of this scaffold is the rhodium(III)-catalyzed cross-coupling reaction.[3] This powerful method constructs the dibenzo[c,e]oxepin-5(7H)-one core in a single step from readily available starting materials, benzyl thioethers and aryl carboxylic acids.[3][4]
Causality Behind Experimental Choices: This strategy is a prime example of atom and step economy. It leverages two different directing groups (a thioether and a carboxylic acid) to precisely control a double C-H activation/cyclization cascade.[3][4][7] The rhodium catalyst facilitates the cleavage of four bonds (C-H, C-S, O-H) and the formation of two new bonds (C-C, C-O) in one pot.[3] This avoids the multi-step synthesis of a pre-functionalized biphenyl precursor, making it a highly efficient and modular approach for generating a library of derivatives.
Caption: Comparison of classical vs. modern synthetic routes.
Protocol: Rh(III)-Catalyzed Synthesis from Benzyl Thioether and 2-Biphenylcarboxylic Acid (Adapted from Angew. Chem. Int. Ed. 2015, 54, 5478-5482)[3]
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Reactant Setup: To an oven-dried Schlenk tube, add the aryl carboxylic acid (0.2 mmol, 1.0 eq), benzyl thioether (0.3 mmol, 1.5 eq), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
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Solvent & Additive: Add dichloroethane (DCE) (1.0 mL) as the solvent and pivalic acid (PivOH) (0.4 mmol, 2.0 eq) as an additive.
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Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
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Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by preparative thin-layer chromatography (PTLC) on silica gel.
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Validation: Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Chemical Reactivity and Potential Applications
The chemical reactivity of dibenzo[c,e]oxepin-5(7H)-one is primarily dictated by its lactone functionality and the aromatic rings.
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Lactone Ring-Opening: The ester bond is susceptible to nucleophilic attack. Hydrolysis under basic (saponification) or acidic conditions will open the seven-membered ring to yield the parent 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid. Reaction with other nucleophiles like amines or organometallics can lead to amides or ketones, respectively, providing a pathway to further derivatization.
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Aromatic Substitution: The two benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for functionalization of the periphery of the scaffold.
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Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Sources
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- 2. lookchem.com [lookchem.com]
- 3. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems | MDPI [mdpi.com]
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